Cas no 299936-84-8 (3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde)

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde
- 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde
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3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-05356-0.05g |
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 95% | 0.05g |
$21.0 | 2023-10-28 | |
Enamine | EN300-05356-0.25g |
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 95% | 0.25g |
$44.0 | 2023-10-28 | |
TRC | E499465-1g |
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 1g |
$ 250.00 | 2022-06-05 | ||
TRC | E499465-500mg |
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 500mg |
$ 160.00 | 2022-06-05 | ||
TRC | E499465-100mg |
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 100mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-05356-5.0g |
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 95% | 5g |
$296.0 | 2023-04-29 | |
Aaron | AR019IQE-5g |
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 95% | 5g |
$432.00 | 2023-12-14 | |
1PlusChem | 1P019II2-100mg |
3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 95% | 100mg |
$69.00 | 2025-03-16 | |
Aaron | AR019IQE-1g |
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
299936-84-8 | 95% | 1g |
$148.00 | 2025-02-28 | |
A2B Chem LLC | AV22698-100mg |
3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde |
299936-84-8 | 95% | 100mg |
$67.00 | 2024-04-20 |
3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehydeに関する追加情報
Research Brief on 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde (CAS: 299936-84-8): Recent Advances and Applications in Chemical Biology and Medicine
3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde (CAS: 299936-84-8) is a synthetic organic compound with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
The compound's unique structure, featuring an ethoxy and methylphenoxyethoxy substituent on the benzaldehyde core, has attracted attention for its versatility in organic synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) in cancer pathways. The researchers successfully utilized 299936-84-8 to develop a series of potent inhibitors of the MDM2-p53 interaction, showing promising anti-proliferative effects in vitro.
In the field of antimicrobial research, a recent investigation reported in Bioorganic & Medicinal Chemistry Letters explored the derivative synthesis of 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde for developing new antifungal agents. The study revealed that certain structural modifications of this compound led to significant activity against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells. These findings suggest potential applications in addressing drug-resistant fungal infections.
From a chemical biology perspective, the compound has shown interesting properties as a photoactivatable probe. A 2024 publication in ACS Chemical Biology detailed its use in developing photoaffinity labeling agents for studying membrane protein dynamics. The researchers capitalized on the benzaldehyde moiety's reactivity to create probes that could selectively label and track G protein-coupled receptors (GPCRs) in live cells, providing new tools for receptor studies.
The synthetic accessibility of 299936-84-8 has also been improved through recent methodological advances. A green chemistry approach published in Organic Process Research & Development described an efficient, solvent-free synthesis route with improved yield and reduced environmental impact. This development is particularly relevant for scaling up production while maintaining sustainability standards in pharmaceutical manufacturing.
Looking forward, the compound's potential appears particularly promising in the area of neurodegenerative disease research. Preliminary data from ongoing studies suggest that derivatives of 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde may modulate neuroinflammatory pathways, though these findings require further validation. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, enhances its potential for central nervous system applications.
In conclusion, 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde (CAS: 299936-84-8) continues to emerge as a valuable chemical entity in biomedical research. Its diverse applications span from medicinal chemistry to chemical biology, with recent studies uncovering new therapeutic potentials and synthetic utilities. As research progresses, this compound and its derivatives are likely to play increasingly important roles in drug discovery and development pipelines.
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